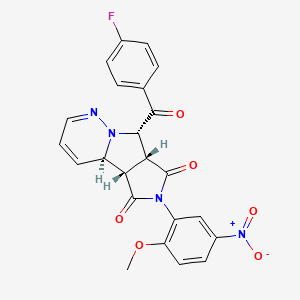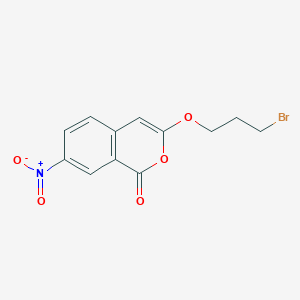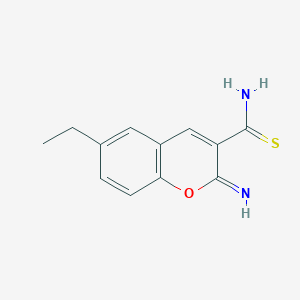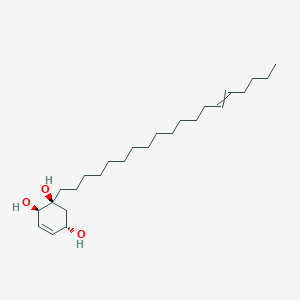
6-Chloro-5-cyano-2-methylnicotinoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-cyano-2-methylnicotinoyl Chloride is an organic compound with the molecular formula C8H4Cl2N2O. It is a derivative of nicotinic acid and contains functional groups such as a chloro, cyano, and methylnicotinoyl chloride. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-cyano-2-methylnicotinoyl Chloride typically involves the chlorination of 5-cyano-2-methylnicotinic acid followed by the conversion to the corresponding acid chloride. The reaction conditions often include the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-5-cyano-2-methylnicotinoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze to form 6-Chloro-5-cyano-2-methylnicotinic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Aqueous acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of substituted nicotinoyl derivatives.
Hydrolysis: Formation of 6-Chloro-5-cyano-2-methylnicotinic acid.
Reduction: Formation of 6-Chloro-5-amino-2-methylnicotinoyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-cyano-2-methylnicotinoyl Chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-5-cyano-2-methylnicotinoyl Chloride involves its reactivity with nucleophiles due to the presence of the chloro and cyano groups. These functional groups make the compound highly reactive, allowing it to form covalent bonds with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloronicotinoyl Chloride: Similar structure but lacks the cyano and methyl groups.
5-Cyano-2-methylnicotinic Acid: Precursor to the compound, lacks the chloro group.
6-Methylnicotinoyl Chloride: Similar structure but lacks the chloro and cyano groups.
Uniqueness
6-Chloro-5-cyano-2-methylnicotinoyl Chloride is unique due to the presence of all three functional groups (chloro, cyano, and methylnicotinoyl chloride), which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Eigenschaften
CAS-Nummer |
919354-27-1 |
|---|---|
Molekularformel |
C8H4Cl2N2O |
Molekulargewicht |
215.03 g/mol |
IUPAC-Name |
6-chloro-5-cyano-2-methylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C8H4Cl2N2O/c1-4-6(8(10)13)2-5(3-11)7(9)12-4/h2H,1H3 |
InChI-Schlüssel |
RXKKPIWJVGPVPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=N1)Cl)C#N)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(diethylamino)phenyl]-2-[(2-fluorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol](/img/structure/B12617292.png)
![3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12617304.png)
![Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester](/img/structure/B12617315.png)

![(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine](/img/structure/B12617336.png)

![(2Z)-2-(1H-benzimidazol-2-yl)-3-(3-{3-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile](/img/structure/B12617352.png)

![9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12617364.png)
![2-[(3-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12617365.png)

![N-(3-bromophenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12617389.png)

